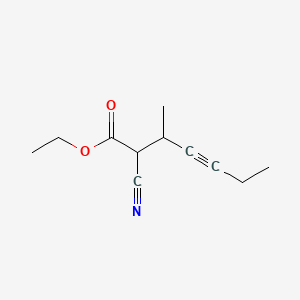

Ethyl 2-cyano-3-methylhept-4-ynoate

Description

Ethyl 2-cyano-3-methylhept-4-ynoate (CAS: 61791-94-4) is a specialized organic compound with the molecular formula $ \text{C}{11}\text{H}{13}\text{NO}_2 $. It features a cyano group (-CN) at the 2-position, a methyl group at the 3-position, and an ethyl ester moiety attached to a hept-4-ynoate backbone containing a triple bond (alkyne). This structure imparts unique reactivity, making it valuable in pharmaceutical synthesis, particularly as an active pharmaceutical ingredient (API) intermediate . The compound is produced with a purity of 99%, emphasizing its role in high-precision applications such as agrochemicals and fine chemical research .

Properties

CAS No. |

61791-94-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-cyano-3-methylhept-4-ynoate |

InChI |

InChI=1S/C11H15NO2/c1-4-6-7-9(3)10(8-12)11(13)14-5-2/h9-10H,4-5H2,1-3H3 |

InChI Key |

XIYQGENNNXSWPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(C)C(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 2-cyano-3-methylhept-4-ynoate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the carbon skeleton with the alkyne moiety introduced via alkylation or coupling reactions, followed by cyano and ester functional group incorporation. The key steps often include:

- Formation of cyano-containing intermediates such as ethyl 2-cyanoacetate derivatives.

- Alkylation with appropriate alkyl halides or acetylenic reagents.

- Functional group transformations to install the alkyne at the correct position.

- Purification by column chromatography or distillation.

Detailed Experimental Procedures

Multi-step Synthesis via Cyclobutanone Oxime Esters (Adapted from RSC Procedures)

One advanced approach involves the use of cyclobutanone oxime esters as intermediates, which undergo ring-opening and functionalization to yield alkynylated cyano esters.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Alkene derivative, zinc-copper couple, trichloroacetyl chloride, phosphorus oxychloride, anhydrous ether, reflux overnight | Formation of chlorinated intermediates via acylation |

| 2 | Zinc dust, acetic acid, 80 °C, 5 h | Reduction to cyclobutanones |

| 3 | Hydroxylamine hydrochloride, pyridine, room temperature, 2 h | Conversion to cyclobutanone oximes |

| 4 | Benzoyl chloride, triethylamine, dichloromethane, 0 °C, 6 h | Formation of cyclobutanone oxime esters |

The crude products are purified by flash chromatography and used in subsequent coupling reactions to introduce the alkyne substituent and cyano group.

Alkylation of Ethyl 2-cyanoacetate Derivatives

An alternative method focuses on the alkylation of ethyl 2-cyanoacetate with appropriate alkyl halides or acetylenic precursors under basic conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Ethyl 2-cyanoacetate, potassium carbonate or sodium ethoxide, sodium iodide or potassium iodide, alkyl halide or bromoacetaldehyde diethylacetal, reflux at 140-150 °C or 90-100 °C for 12-24 h | 29.2 - 57% | Vigorous gas evolution (CO2) observed; reaction monitored by GC; product isolated by extraction and distillation |

| Cyclization/Functionalization | Thiourea, sodium ethoxide in ethanol, reflux overnight | 57% | Conversion to thiouracil derivatives reported in related pathways |

This method yields ethyl 2-cyano-4,4-diethoxybutyrate as an intermediate, which can be further elaborated to the target compound.

Representative Data Table of Reaction Conditions and Yields

| Entry | Starting Material | Base | Additives | Temperature | Time | Yield (%) | Product Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl 2-cyanoacetate + Bromoacetaldehyde diethylacetal | K2CO3 | NaI | 140-150 °C | 90 min + 45 min | 57 | Ethyl 2-cyano-4,4-diethoxybutyrate, colorless oil |

| 2 | Ethyl 2-cyanoacetate + 2-bromo-1,1-diethoxyethane | K2CO3 | KI | Reflux (approx. 90-100 °C) | 12 h | 29.2 | Light yellow oil, used as intermediate |

| 3 | Ethyl 2,2-diethoxycyanoacetate + Thiourea | NaOEt | Ethanol | 95 °C | Overnight | 57 | Crude thiouracil derivative, yellow solid |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is commonly employed to isolate pure products after each step.

- Characterization: NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm structure and purity. For example, 1H NMR signals corresponding to ethyl ester protons, cyano group, and alkyne protons are diagnostic.

- Reaction Monitoring: Gas chromatography (GC) is used to monitor reaction progress, especially for alkylation steps with gas evolution.

Research Outcomes and Observations

- The use of zinc-copper couple and trichloroacetyl chloride in ether under reflux provides efficient chlorinated intermediates for further transformations.

- Alkylation reactions involving ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal under basic conditions yield intermediates with moderate to good yields, but require careful temperature control due to gas evolution.

- The cyclobutanone oxime ester route allows for versatile functionalization and incorporation of alkynyl groups, facilitating the synthesis of complex cyano esters.

- Purification and isolation steps are critical for obtaining analytically pure this compound, with flash chromatography being the preferred method.

- The choice of base (potassium carbonate, sodium ethoxide) and additives (sodium iodide, potassium iodide) significantly influences reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methylhept-4-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methylhept-4-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylhept-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: this compound combines a cyano group, alkyne, and methyl branch, enabling diverse reactivity (e.g., nucleophilic additions at the cyano or alkyne sites) . Methyl 2-hexenoate (CAS: 2396-77-2) contains an α,β-unsaturated ester, favoring conjugate addition reactions . Ethyl isocyanoacetate (CAS: 2999-46-4) features an isocyano group (-NC), which is more nucleophilic than cyano groups but less stable under acidic conditions .

Research Findings:

- This compound: The alkyne moiety enables Huisgen cycloadditions for triazole formation, while the cyano group can undergo hydrolysis to carboxylic acids or reduction to amines .

- Methyl 2-hexenoate: Its α,β-unsaturated ester structure is critical in Diels-Alder reactions, producing six-membered rings for polymer crosslinking .

- Ethyl isocyanoacetate: The isocyano group facilitates one-pot syntheses of peptidomimetics, though it requires careful handling due to toxicity risks .

Workplace Controls:

- Isocyanides (e.g., Ethyl isocyanoacetate) demand strict respiratory protection and spill containment protocols .

Biological Activity

Ethyl 2-cyano-3-methylhept-4-ynoate is an organic compound with the molecular formula C₁₁H₁₃N₁O₂, characterized by a cyano group, an alkyne, and an ester functional group. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.

This compound features a unique structure that includes:

- Cyano Group : Provides reactivity and potential for enzyme interactions.

- Alkyne Functional Group : Contributes to its chemical properties and reactivity.

- Seven-Carbon Chain : Influences the compound's overall behavior in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the triple bond play crucial roles in its reactivity:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with active site residues or altering the enzyme's conformation.

- Protein Interactions : It may interact with proteins, influencing their function and potentially leading to therapeutic effects.

Biological Activity Studies

Research indicates that this compound has notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Enzyme Modulation : It has been used in studies involving enzyme inhibition, suggesting a role in biochemical pathways that could be targeted for therapeutic purposes.

Case Studies and Research Findings

-

In Vitro Studies :

- A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates compared to control groups.

-

Synthetic Applications :

- This compound serves as a building block in the synthesis of more complex molecules, demonstrating its versatility in organic chemistry.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl Cyanoacetate | Contains a cyano group and ester | Versatile building block widely used in synthesis |

| Ethyl 2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate | Contains a pyrrole ring | Exhibits distinct biological activity |

| Ethyl (E)-2-Cyano-3-(thiophen-2-yl)acrylate | Contains a thiophene ring | Unique electronic properties due to sulfur atom |

This compound stands out due to its combination of alkyne and cyano functionalities along with its specific carbon chain length, which may influence its reactivity and applications compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.